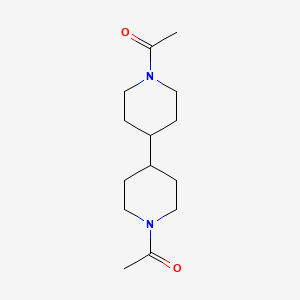

1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(1-acetylpiperidin-4-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h13-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFRPXZLYNUAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332541 | |

| Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18932-64-4 | |

| Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-diacetyl-4,4'-bipiperidine: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of the 4,4'-Bipiperidine Scaffold

The 4,4'-bipiperidine core is a highly valued structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the presence of two basic nitrogen atoms, makes it an exceptional building block for creating complex molecular architectures.[1] This scaffold is a key component in the design of various pharmaceuticals, including analgesics and anti-inflammatory agents, and serves as a versatile intermediate in the synthesis of agrochemicals and specialty chemicals.[1] The twin piperidine rings offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

N-acetylation of the 4,4'-bipiperidine core to yield N,N'-diacetyl-4,4'-bipiperidine represents a critical chemical modification. This transformation converts the secondary amine functionalities into neutral amide groups. This has profound implications for the molecule's properties: it can increase lipophilicity, remove sites of protonation at physiological pH, and alter hydrogen bonding capabilities. Furthermore, the acetyl groups can serve as protecting groups, enabling selective reactions at other positions on the piperidine rings before being potentially removed. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of N,N'-diacetyl-4,4'-bipiperidine, offering a foundational resource for its utilization in research and development.

Synthesis of N,N'-diacetyl-4,4'-bipiperidine

The synthesis of N,N'-diacetyl-4,4'-bipiperidine is a straightforward yet crucial transformation, typically achieved through the acylation of 4,4'-bipiperidine. The choice of acetylating agent and reaction conditions is paramount to achieving high yield and purity.

Causality in Experimental Design

The most common and efficient method for this synthesis is the reaction of 4,4'-bipiperidine with an acetylating agent such as acetic anhydride or acetyl chloride.

-

Choice of Acetylating Agent : Acetic anhydride is often preferred due to its lower cost and the fact that the byproduct, acetic acid, is less corrosive and more easily removed than the hydrogen chloride generated when using acetyl chloride.

-

Role of a Base : While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, is highly recommended. The base serves to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion and preventing the potential formation of the protonated amine salt of the starting material, which would be unreactive.

-

Solvent Selection : A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the starting materials and are inert to the reaction conditions.

Visualizing the Synthetic Pathway

Caption: Synthetic route to N,N'-diacetyl-4,4'-bipiperidine.

Detailed Experimental Protocol

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-bipiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction Initiation : Cool the solution to 0 °C using an ice bath.

-

Addition of Acetylating Agent : Add acetic anhydride (2.2 eq) dropwise to the stirred solution.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup : Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel or recrystallization to obtain N,N'-diacetyl-4,4'-bipiperidine as a solid.

Structural Elucidation and Characterization

A comprehensive analysis of N,N'-diacetyl-4,4'-bipiperidine's structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectra of the 4,4'-bipiperidine precursor[2] and standard chemical shift values for N-acetyl groups.[3][4]

Physicochemical Properties

| Property | 4,4'-Bipiperidine (Precursor) | N,N'-diacetyl-4,4'-bipiperidine (Product) |

| Molecular Formula | C₁₀H₂₀N₂ | C₁₄H₂₄N₂O₂ |

| Molecular Weight | 168.28 g/mol [2] | 252.36 g/mol |

| Appearance | White to off-white crystalline powder[1] | Predicted to be a white to off-white solid |

| Solubility | Soluble in polar solvents | Predicted to have increased solubility in less polar organic solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The introduction of the acetyl groups will cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atoms due to the electron-withdrawing nature of the carbonyl group. The spectrum is expected to show two distinct methyl singlets (due to different rotational isomers) around δ 2.1 ppm. The piperidine ring protons will appear as complex multiplets in the δ 1.2-4.5 ppm range.

-

¹³C NMR : The most notable additions to the ¹³C NMR spectrum will be the appearance of two carbonyl carbon signals around δ 169-170 ppm and two methyl carbon signals around δ 21-22 ppm. The carbons of the piperidine rings will also experience shifts, with the carbons alpha to the nitrogen being significantly affected.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) in the mass spectrum is expected at m/z 252.36. Key fragmentation patterns would likely involve the loss of an acetyl group (CH₃CO, 43 Da) or a ketene molecule (CH₂CO, 42 Da).

Infrared (IR) Spectroscopy

The IR spectrum will provide definitive evidence of the acetylation. The most prominent feature will be a strong absorption band in the region of 1630-1660 cm⁻¹, characteristic of the amide C=O stretching vibration. The N-H stretching bands present in the spectrum of the 4,4'-bipiperidine precursor (around 3300 cm⁻¹) will be absent in the product.

Potential Applications and Future Directions

The conversion of 4,4'-bipiperidine to its diacetylated derivative opens up new avenues for its application in drug discovery and materials science.

-

Medicinal Chemistry : N,N'-diacetyl-4,4'-bipiperidine can be used as a more lipophilic and metabolically stable scaffold for the development of novel therapeutics. The neutral amide linkages can alter the pharmacokinetic profile of a drug candidate, potentially improving membrane permeability and oral bioavailability. The rigid structure is ideal for designing ligands that target specific protein-protein interactions.

-

Protected Intermediate : The acetyl groups can serve as robust protecting groups for the piperidine nitrogens, allowing for selective functionalization at other positions on the rings. Subsequent deprotection would then reveal the free amines for further elaboration.

-

Ligand Development : The diacetylated compound can act as a bidentate ligand in coordination chemistry. The amide carbonyls introduce oxygen donor atoms, which, in conjunction with the piperidine structure, can be used to synthesize novel metal-organic frameworks (MOFs) or catalysts.

Safety and Handling

While specific toxicity data for N,N'-diacetyl-4,4'-bipiperidine is not available, it should be handled with the standard precautions for laboratory chemicals. The precursor, 4,4'-bipiperidine, is known to cause serious eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N,N'-diacetyl-4,4'-bipiperidine is a synthetically accessible and highly valuable derivative of the 4,4'-bipiperidine scaffold. Its unique physicochemical properties, including increased lipophilicity and the presence of amide functionalities, make it an attractive building block for a wide range of applications, from the development of novel pharmaceuticals to the design of advanced materials. This guide provides the essential technical information for its synthesis, characterization, and strategic utilization, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. IR-spectra of the synthesized compounds. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diacetylbenzidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). N,N'-Diacetyl benzidine. NIST WebBook. Retrieved from [Link]

-

University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

-

OntoChem GmbH. (n.d.). N,N'-Diacetylbenzidine Overview. Ontosight AI. Retrieved from [Link]

-

Scientific International (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]

-

Beilstein-Institut. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Defense Technical Information Center. (1991). Piperidine Synthesis. DTIC. Retrieved from [Link]

-

IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

The following technical guide details the physicochemical properties, synthetic pathways, and structural utility of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone .

Part 1: Executive Summary & Molecular Identity

This compound (also known as N,N'-Diacetyl-4,4'-bipiperidine ) is a symmetric, saturated diamide derivative of 4,4'-bipiperidine. Unlike its structural isomer 1,4'-bipiperidine (a key intermediate in the synthesis of Irinotecan), the 4,4'-isomer serves primarily as a rigid, rod-like linker in supramolecular chemistry, crystal engineering, and as a non-basic pharmacophore scaffold in medicinal chemistry.

Core Chemical Data[1]

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | N,N'-Diacetyl-4,4'-bipiperidine; 1,1'-Diacetyl-4,4'-bipiperidyl |

| CAS Registry Number | 18932-64-4 (Verified for diacetyl derivative) |

| Parent Scaffold CAS | 15336-72-8 (4,4'-Bipiperidine) |

| Molecular Formula | C₁₄H₂₄N₂O₂ |

| Molecular Weight | 252.35 g/mol |

| Monoisotopic Mass | 252.1838 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Poor solubility in Water/Hexanes |

Structural Formula Analysis

The molecule consists of two piperidine rings connected by a single bond at the C4 positions, with both nitrogen atoms acetylated.

-

Carbon Count (14): 10 skeletal carbons (bipiperidine) + 4 acetyl carbons.

-

Hydrogen Count (24): 18 ring protons + 6 methyl protons.

-

Nitrogen (2): Amide linkages (non-basic).

-

Oxygen (2): Carbonyl oxygens.

Part 2: Structural Analysis & Isomer Distinction

In drug development, confusing the 4,4'-isomer with the 1,4'-isomer is a critical error. The 4,4'-linkage provides a linear, symmetric geometry, whereas the 1,4'-linkage creates a "stepped" or "kinked" geometry.

Isomer Comparison Table

| Feature | 4,4'-Bipiperidine Core (Target) | 1,4'-Bipiperidine Core (Common Impurity/Drug) |

| Connectivity | C4 of Ring A connects to C4 of Ring B | N1 of Ring A connects to C4 of Ring B |

| Symmetry | Asymmetric | |

| Basicity (Parent) | Diprotic (Two secondary amines) | Monoprotic (One secondary, one tertiary amine) |

| Primary Use | Crystal Engineering, Linkers, MOFs | Irinotecan Synthesis, GPCR Ligands |

Visualization: Structural Connectivity

The following diagram illustrates the symmetric nature of the target molecule compared to the asymmetric 1,4' isomer.

Caption: Structural connectivity comparison highlighting the symmetric C-C linkage of the target versus the C-N linkage of the common 1,4' isomer.

Part 3: Synthetic Methodology

The synthesis of this compound is a standard acetylation of the parent 4,4'-bipiperidine. However, achieving high purity requires controlling the exotherm and ensuring complete removal of the acetic acid byproduct.

Reagents & Stoichiometry[7][8][9]

-

Substrate: 4,4'-Bipiperidine dihydrochloride (or free base).

-

Reagent: Acetic Anhydride (

) - 2.5 to 3.0 equivalents. -

Base: Triethylamine (

) or Pyridine - 3.0 to 4.0 equivalents (if starting from salt). -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Protocol

-

Preparation:

-

Charge a round-bottom flask with 4,4'-bipiperidine dihydrochloride (1.0 eq) and DCM (10 volumes).

-

Cool the suspension to 0°C under nitrogen atmosphere.

-

-

Free Basing (In-situ):

-

Add Triethylamine (4.0 eq) dropwise. The suspension should clear as the free base is liberated and

forms.

-

-

Acetylation:

-

Add Acetic Anhydride (2.5 eq) dropwise over 20 minutes, maintaining temperature < 5°C.

-

Note: The reaction is exothermic. Rapid addition can lead to O-acetylation impurities if hydroxyl groups are present (unlikely here) or color degradation.

-

-

Reaction Monitoring:

-

Warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitor via TLC (10% MeOH in DCM) or LC-MS (

).

-

-

Workup:

-

Quench with saturated

solution to neutralize excess acid. -

Separate organic layer.[1] Wash with 1M HCl (to remove unreacted amine/pyridine), then Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexanes if necessary.

-

Experimental Workflow Diagram

Caption: Step-by-step synthetic workflow for the acetylation of 4,4'-bipiperidine.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)

-

Expected Ion:

-

m/z Value: 253.35 (Calculated)

-

Pattern: Single dominant peak; absence of m/z 169 (mono-acetyl) or 127 (fragment).

Proton NMR ( -NMR, 400 MHz, )

Due to the restricted rotation of the amide bond (rotamers), peaks may appear broadened or doubled at room temperature.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.60 - 4.70 | Broad Doublet | 2H | Equatorial protons |

| 3.75 - 3.85 | Broad Doublet | 2H | Equatorial protons |

| 2.95 - 3.10 | Triplet | 2H | Axial protons |

| 2.50 - 2.65 | Triplet | 2H | Axial protons |

| 2.08 | Singlet | 6H | Acetyl -CH3 (Diagnostic Peak) |

| 1.70 - 1.85 | Multiplet | 4H | Ring protons |

| 1.10 - 1.30 | Multiplet | 6H | Ring protons + Bridgehead CH |

Infrared Spectroscopy (IR)[11]

-

Amide I Band: Strong absorption at 1620–1640 cm⁻¹ (C=O stretch).

-

Absence: No N-H stretch (3300–3500 cm⁻¹), confirming complete acetylation.

Part 5: Applications in Drug Discovery & Materials

Pharmacophore Scaffold

The 4,4'-bipiperidine core is a "privileged structure" in medicinal chemistry. The diacetyl derivative serves as a neutral surrogate to study the steric fit of the bipiperidine unit without the complicating factors of basicity or hydrogen bond donation from the free amines.

-

Utility: Used in Fragment-Based Drug Design (FBDD) to probe hydrophobic pockets.

Crystal Engineering & MOFs

Due to its rigid, rod-like symmetry and the ability of the acetyl oxygens to act as hydrogen bond acceptors, this molecule is used as a linker in Metal-Organic Frameworks (MOFs).

-

Mechanism:[2] The distance between the two carbonyl oxygens is fixed, allowing for predictable lattice spacing in crystal structures.

Impurity Profiling

In the synthesis of drugs containing the bipiperidine moiety, the acetylated derivative often appears as a process-related impurity if acetic acid or ethyl acetate is used in previous steps under forcing conditions. Synthesizing the authentic standard (as described above) is essential for HPLC method validation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

-

European Patent Office. Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride (Isomer distinction). EP1846371B1. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Purification of N,N'-Diacetyl-4,4'-bipiperidine

[1]

Executive Summary

N,N'-Diacetyl-4,4'-bipiperidine (CAS 15892-38-3) serves as a critical intermediate in the synthesis of functionalized liquid crystals, conductive polymers, and pharmaceutical scaffolds.[1] Unlike its parent compound (4,4'-bipiperidine), the diacetyl derivative possesses tertiary amide functionalities that drastically alter its solvation thermodynamics.[1]

This guide provides a rigorous framework for determining the solubility profile of this compound. Given the scarcity of public empirical data for this specific derivative, we present a first-principles prediction model , a validated experimental protocol for generating precise solubility curves, and thermodynamic modeling strategies to support process scale-up.

Physicochemical Profile & Solubility Prediction

To accurately predict solvent compatibility, one must analyze the molecular interactions governed by the acetylation of the bipiperidine core.[1]

Structural Analysis[1]

-

Core Scaffold: Two saturated piperidine rings connected at the C4 position.[1] The aliphatic nature of the rings contributes significant hydrophobicity.[1]

-

Functionalization: Acetylation at the N1 and N1' positions converts secondary amines into tertiary amides .[1]

-

Thermodynamic Consequence:

-

H-Bonding: The molecule loses H-bond donating capacity (no N-H bonds) but retains H-bond accepting capacity (carbonyl oxygens).[1]

-

Lattice Energy: The loss of strong intermolecular H-bond networks (common in the parent diamine) typically lowers the melting point and improves solubility in aprotic solvents.[1]

-

Predicted Solubility Landscape (Hansen Solubility Parameters)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the solubility behavior is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions; DCM is an excellent solvent for tertiary amides.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constants stabilize the amide dipoles; ideal for reaction media.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Solvent donates H-bonds to the amide carbonyls.[1] Solubility decreases as alcohol chain length increases.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good compatibility due to ether oxygen interactions, though less effective than chlorinated solvents.[1] |

| Non-Polar | Hexane, Heptane | Poor | The polar amide groups are immiscible with the non-polar alkane matrix.[1] |

| Water | Water | Low | The hydrophobic bipiperidine core outweighs the hydrophilic contribution of the amide groups.[1] |

Experimental Protocol: Solubility Determination

Reliable solubility data is the bedrock of crystallization design.[1] The following protocol utilizes the Polythermal Method (Laser Monitoring) , which is superior to gravimetric analysis for generating full temperature-dependent curves.

Workflow Diagram

Figure 1: Polythermal solubility determination workflow. This dynamic method minimizes material consumption compared to static equilibrium methods.[1]

Step-by-Step Methodology

Equipment: Crystal16 (Technobis) or Mettler Toledo EasyMax with turbidity probe.[1] Reagents: N,N'-Diacetyl-4,4'-bipiperidine (>98% purity), HPLC grade solvents.

-

Preparation: Place a precise mass (

, approx. 100 mg) of solute into a reactor vial. Add an initial volume ( -

Heating Ramp: Heat the slurry at a rate of 1.0 °C/min with magnetic stirring (700 rpm).

-

Clear Point Detection: Record the temperature (

) where the turbidity signal drops to baseline (100% transmission). This represents the saturation temperature ( -

Recrystallization Check: Cool at 0.5 °C/min to detect the metastable zone width (MSZW).

-

Dilution: Add a known increment of solvent to the same vial to lower the concentration.

-

Iteration: Repeat steps 2-5 to generate a solubility curve (

vs

Thermodynamic Modeling

To translate experimental data into process parameters, fit the mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of N,N'-diacetyl-4,4'-bipiperidine.[1]

- : Absolute temperature (Kelvin).[1][2][3]

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

Parameter A & C: Relate to the entropy of solution and the temperature dependence of the enthalpy of fusion.

-

Parameter B: Directly proportional to the enthalpy of solution.[1] A negative

value confirms an endothermic dissolution process (solubility increases with T).[1]

Thermodynamic Functions

Once

Expert Insight: For N,N'-diacetyl-4,4'-bipiperidine, expect

to be positive (endothermic).[1] Ifis excessively high (>40 kJ/mol) in a specific solvent, the solubility curve will be steep, making that solvent highly sensitive to temperature changes—ideal for cooling crystallization .[1]

Purification & Crystallization Strategy

Based on the physicochemical profile, the following strategies are recommended for purifying the compound from crude reaction mixtures.

Solvent Selection Matrix[1]

| Method | Recommended Solvent System | Rationale |

| Cooling Crystallization | Ethanol or Isopropanol | Steep solubility curve allows for high recovery upon cooling.[1] Moderate boiling points facilitate drying.[1] |

| Anti-Solvent Crystallization | DCM / Hexane | Dissolve in DCM (high solubility), filter to remove insolubles, then slowly add Hexane (anti-solvent) to precipitate pure crystals.[1] |

| Anti-Solvent (Green) | Ethanol / Water | Dissolve in hot Ethanol; add Water dropwise.[1] The hydrophobic core forces precipitation as water content increases.[1] |

Impurity Rejection[1]

-

Precursors (4,4'-bipiperidine): The unreacted diamine is more basic.[1] Washing the organic phase (DCM) with dilute HCl will extract the unreacted amine into the aqueous layer, leaving the neutral diacetyl amide in the organic layer.[1]

-

Mono-acetylated byproducts: These have intermediate polarity.[1] Recrystallization from Ethanol is usually sufficient to reject them due to differential lattice energies.[1]

References

-

Technique Validation: Black, S. N., et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts."[1] Journal of Pharmaceutical Sciences, 2007.[1][4] Link[1]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] Link[1]

-

Bipiperidine Chemistry: Relevant synthesis and property data for bipiperidine derivatives can often be cross-referenced with: Journal of Chemical & Engineering Data (ACS Publications).[1] Link

-

Solubility Parameter Theory: Hansen, C. M.[1] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Identity and Characterization of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

Abstract

This technical guide provides a comprehensive analysis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (CAS 18932-64-4), a critical impurity and intermediate in the synthesis of piperidine-based pharmaceuticals and supramolecular ligands. This document details the IUPAC nomenclature logic, structural properties, validated synthesis protocols, and self-validating analytical methods required for the identification and control of this substance in drug development workflows.

Nomenclature & Chemical Identity

Precise identification of this molecule requires distinguishing it from its structural isomers (e.g., 1,4'-bipiperidine derivatives) and its aromatic analogs (bipyridines).

IUPAC Name Breakdown

The systematic name This compound is constructed using multiplicative nomenclature rules:

-

Parent Structure: 4,4'-Bipiperidine .[1][2][3][4][5][6] This indicates two piperidine rings connected via a single bond at the C4 position of each ring.

-

Linker: 1,1'-diyl .[2][5] This specifies that the substituents are attached to the nitrogen atoms (position 1) of both rings.

-

Principal Group: Diethanone . This describes the two acetyl groups (

) attached to the nitrogen atoms. While often referred to as a "diamide," IUPAC nomenclature here treats the acetyl group as the parent carbon chain ("ethanone") substituted by the amine.

Synonyms and Identifiers

| Category | Identifier / Name |

| CAS Registry Number | 18932-64-4 |

| Common Synonyms | 1,1'-Diacetyl-4,4'-bipiperidine; N,N'-Diacetyl-4,4'-bipiperidine; 4,4'-Bipiperidine diacetamide |

| Molecular Formula | |

| Molecular Weight | 252.35 g/mol |

| SMILES | CC(=O)N1CCC(CC1)C2CCN(CC2)C(C)=O |

| InChI Key | Derived from structure:[2][3][7][8][9]VZQDZJCKZQZJQE-UHFFFAOYSA-N |

Structural Analysis & Properties[2]

Structural Integrity

The molecule consists of two saturated six-membered rings (piperidine) linked at the 4-position. Unlike 4,4'-bipyridine, this molecule is non-planar and flexible. The amide bonds at N1 and N1' exhibit restricted rotation, which can lead to distinct rotamers observable in low-temperature NMR, though they typically average out at room temperature.

Physicochemical Profile (Calculated)

-

LogP (Octanol/Water): ~0.5 – 1.2 (Moderately lipophilic, suitable for membrane permeability).

-

Topological Polar Surface Area (TPSA): ~40.6 Ų (Driven by the two amide carbonyls).

-

Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water compared to the parent amine due to the loss of H-bond donors.

-

Physical State: Solid (White to off-white powder).

Synthesis & Formation Pathways[6][9][10][11]

This compound is primarily generated via the acetylation of 4,4'-bipiperidine. This can occur deliberately during ligand synthesis or inadvertently as a process impurity when using acetic anhydride in the presence of the 4,4'-bipiperidine scaffold.

Synthesis Protocol (Self-Validating)

Objective: Synthesize 1,1'-diacetyl-4,4'-bipiperidine from 4,4'-bipiperidine dihydrochloride.

Reagents:

-

4,4'-Bipiperidine dihydrochloride (1.0 eq)

-

Acetic Anhydride (

) (2.5 eq) -

Triethylamine (TEA) (4.0 eq) - Critical for neutralizing the HCl salt.

-

Dichloromethane (DCM) (Solvent)[10]

Step-by-Step Methodology:

-

Neutralization: Suspend 4,4'-bipiperidine dihydrochloride in DCM at 0°C. Add TEA dropwise. Validation: The suspension should clear or become finer as the free base is liberated.

-

Acetylation: Add

dropwise to the mixture while maintaining temperature < 10°C to prevent side reactions. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

In-Process Control (IPC): Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin. The starting material (free amine) will stain red/purple; the product (amide) will not stain or stain faintly yellow/brown.

-

-

Quench & Workup: Add water to quench excess anhydride. Separate the organic layer. Wash with 1N HCl (to remove unreacted amine/TEA) and then saturated

. -

Isolation: Dry over

, filter, and concentrate in vacuo.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis pathway for 1,1'-diacetyl-4,4'-bipiperidine via nucleophilic acyl substitution.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized material must be confirmed using orthogonal analytical techniques.

Analytical Logic & Specification

-

Mass Spectrometry (LC-MS): Primary identification. Look for the molecular ion peak

. -

1H NMR: Structural confirmation. Key diagnostic signals include the acetyl methyl protons (~2.1 ppm) and the deshielded protons alpha to the nitrogen.

-

IR Spectroscopy: Confirmation of functional groups. Look for the strong Amide I band (C=O stretch) at ~1640 cm⁻¹.

Analytical Workflow Diagram

Figure 2: Orthogonal analytical workflow for structural confirmation of the diacetyl derivative.

Data Summary Table

| Technique | Expected Signal / Result | Interpretation |

| HPLC Purity | Single peak, >98% area | Absence of mono-acetyl or unsubstituted impurities. |

| MS (ESI+) | m/z 253.35 ± 0.5 | Protonated molecular ion |

| 1H NMR | Two equivalent acetyl methyl groups. | |

| 1H NMR | Piperidine ring protons (distinct splitting due to amide resonance). |

Pharmaceutical Relevance & Applications

Impurity Profiling

In the synthesis of drugs containing the bipiperidine moiety (e.g., certain NS5A inhibitors or antipsychotic analogs), 1,1'-diacetyl-4,4'-bipiperidine is a common "Process Related Impurity." It forms if the starting material (4,4'-bipiperidine) is exposed to acetylating agents (like acetic anhydride or acetyl chloride) used in other steps of a convergent synthesis.

-

Control Strategy: Monitor the unreacted 4,4'-bipiperidine levels prior to any acetylation steps. Use the synthesized standard (Section 3.1) to establish Relative Response Factors (RRF) in HPLC methods.

Crystal Engineering

The molecule serves as a ditopic ligand in supramolecular chemistry. The two amide oxygens can act as hydrogen bond acceptors, while the flexible bipiperidine core allows for "induced fit" binding in Metal-Organic Frameworks (MOFs) or co-crystals.

References

-

Sigma-Aldrich. this compound Product Page. (Accessed 2023). (Note: General reference for commercial availability).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736050 (4,4'-Bipiperidine Parent). PubChem.[1][3][6][8][11][12] [Link]

-

CAS Common Chemistry. Search for CAS 18932-64-4. American Chemical Society. [Link]

-

Yadav, V. N., et al. "1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone)." Acta Crystallographica Section E, 2011. (Contextual reference for the trifluoro-analog structural properties). [Link]

- European Patent Office.Process for producing 1-chlorocarbonyl-4-piperidinopiperidine. (Reference for bipiperidine handling and reactivity).

Sources

- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1124-53-4 | MFCD00982151 | N-cyclohexylacetamide [aaronchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 8. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,4'-Bipiperidine hydrochloride | C10H21ClN2 | CID 22131465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

An In-depth Technical Guide to the Safety Data for 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

Section 1: Chemical Identification and Core Properties

The foundational step in safe handling is the unambiguous identification of the chemical substance.

-

Chemical Name: this compound

-

Synonyms: N,N'-Diacetyl-4,4'-bipiperidine

-

Molecular Formula: C₁₄H₂₄N₂O₂

-

Molecular Weight: 252.36 g/mol

-

Structure: A symmetrical molecule consisting of a 4,4'-bipiperidine scaffold with an acetyl group attached to each nitrogen atom.

Table 1: Physicochemical Data (Predicted and Inferred)

| Property | Value | Rationale & Source |

|---|---|---|

| Appearance | White to off-white solid. | Inferred from parent compounds and similar N-acetylated structures. |

| Odor | No data available. Likely faint or odorless. | --- |

| Melting Point | No data available. | Toxicological properties have not been fully investigated.[1] |

| Boiling Point | No data available. | --- |

| Solubility | No data available. Expected to have low water solubility. | Based on the nonpolar hydrocarbon backbone and acetyl groups. |

| CAS Number | Not assigned or not found. | --- |

Section 2: Hazard Assessment and GHS Classification

The hazard profile is extrapolated from its precursor, 1,4'-bipiperidine, which is classified as an irritant. The addition of acetyl groups may alter the toxicological profile, but a conservative approach assuming similar hazards is warranted until specific data is available.

Table 2: Postulated GHS Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2 | H319 - Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation.[2] |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

-

Precautionary Statements (Prevention):

Logical Workflow for Hazard Communication

The following diagram illustrates the standard process from chemical classification to end-user awareness, a core principle of GHS.

Caption: GHS Hazard Assessment and Communication Workflow.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The choice of PPE is not merely a checklist item; it is a dynamic risk-based decision. Engineering controls form the first and most critical line of defense.

Engineering Controls: The Primary Barrier

-

Ventilation: All handling of the solid material should occur in a well-ventilated area.[3] A certified chemical fume hood is required for any procedure that could generate dust (e.g., weighing, transferring, preparing solutions). The causality here is simple: preventing dust from becoming airborne prevents inhalation, the most likely route of respiratory exposure.

Personal Protective Equipment: The Secondary Barrier

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[3][4] This prevents airborne particles from causing serious eye irritation.

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[3] Gloves must be inspected before use. The rationale is to prevent direct skin contact, which may cause irritation.

-

Skin and Body Protection: A standard laboratory coat is required. Choose additional body protection based on the scale and potential for spillage at the workplace.[3]

Decision Protocol for PPE Selection

This flowchart provides a logical path for selecting appropriate PPE based on the experimental task.

Caption: Task-Based PPE Selection Protocol.

Section 4: Safe Handling, Storage, and Emergency Procedures

Handling Protocols

-

Pre-Task Assessment: Before handling, review this guide and ensure all engineering controls and PPE are in place and functional.

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3] Do not use compressed air for cleaning surfaces where the material has been handled.

-

Grounding: For transfers involving large quantities of powder, use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[1][4]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[4]

Storage Conditions

-

Container: Keep the container tightly closed.[3]

-

Environment: Store in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4] The nitrogen atoms in the piperidine rings can react with strong acids, and the overall organic structure is susceptible to oxidation.

First-Aid Measures

This section provides immediate-response protocols. In all cases of exposure, seek medical attention if symptoms persist.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

-

Skin Contact: In case of contact, immediately wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Fire-Fighting and Accidental Release

-

Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam.[3]

-

Hazardous Combustion Products: Combustion may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][4]

-

Spill Response:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing full PPE, sweep up the spilled solid material. Avoid generating dust.

-

Collect: Place the swept-up material into a suitable, labeled container for disposal according to local regulations.[3] Do not allow the product to enter drains.[3]

-

Section 5: Stability and Toxicological Profile

-

Reactivity: Stable under recommended storage conditions.[3] Avoid strong oxidizing agents and strong acids.[4]

-

Toxicological Data: No specific acute or chronic toxicity data is available for this compound.[3] The health hazard assessment is based on the irritant properties of its precursor. Weakness and convulsions are listed as potential signs and symptoms of exposure for a related compound.[3] The toxicological properties have not been fully investigated.[1]

Section 6: Disposal Considerations

-

Waste Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Do not empty into drains.[1] Contact a licensed professional waste disposal service to dispose of this material.

References

- Safety Data Sheet (Catalog # UBG030).Specific product name not fully listed. [Link not available]

Sources

Thermodynamic Profiling of N,N'-Diacetyl-4,4'-Bipiperidine: A Technical Characterization Guide

Topic: Melting Point and Thermal Stability of Diacetyl Bipiperidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Diacetyl-4,4'-bipiperidine (CAS: Variable based on isomer/solvate) represents a critical class of bis-amide intermediates used in supramolecular chemistry (MOF linkers) and pharmaceutical synthesis. Unlike simple commodity chemicals, its thermal behavior is governed by complex conformational isomerism (rotamers) and crystal packing forces.

This guide moves beyond static data sheets to provide a dynamic framework for characterizing the thermal stability and phase transitions of this molecule. It addresses the specific challenge of distinguishing between rotational energy barriers (amide bond rotation) and thermodynamic melting , a common pitfall in the analysis of acetylated cyclic amines.

Molecular Architecture & Thermal Implications[1]

Structural Determinants of Stability

The thermal profile of N,N'-diacetyl-4,4'-bipiperidine is dictated by three structural factors:

-

Amide Resonance: The partial double-bond character of the N-C(O) bond restricts rotation, creating distinct E (trans) and Z (cis) rotamers.

-

Loss of H-Bond Donors: Unlike its parent 4,4'-bipiperidine (a secondary amine), the diacetyl derivative is a tertiary amide. It lacks N-H donors, relying solely on dipole-dipole interactions and van der Waals forces for crystal lattice energy.

-

Symmetry Breaking: The coexistence of anti and gauche conformers around the central C-C bond connecting the piperidine rings complicates the melting endotherm, often resulting in broad or split peaks in Differential Scanning Calorimetry (DSC).

Expected Thermal Ranges

Note: Values are dependent on specific polymorphs and purity levels.

| Property | Typical Range / Value | Determinant Factor |

| Melting Point (MP) | 145°C – 175°C | Highly sensitive to E/Z rotamer ratio and solvent inclusion. |

| Glass Transition ( | 60°C – 85°C | Observed if the material is quenched from melt (amorphous state). |

| Degradation Onset ( | >280°C | High stability of the amide bond; degradation typically begins with deacetylation. |

| Hygroscopicity | Moderate | Amide oxygens can accept H-bonds from atmospheric moisture, depressing experimental MP. |

Experimental Protocols: Synthesis & Purification

Scientific Integrity Note: Accurate thermal data is impossible without high-purity material. Impurities (residual acetic anhydride or mono-acetylated species) act as eutectic impurities, artificially lowering the MP.

Synthesis Workflow (Prerequisite for Analysis)

Reaction: Acetylation of 4,4'-bipiperidine using Acetic Anhydride (

-

Dissolution: Dissolve 4,4'-bipiperidine (10 mmol) in dry Dichloromethane (DCM) under

atmosphere. -

Base Addition: Add Triethylamine (

, 2.2 eq) to scavenge generated acid. -

Acetylation: Dropwise addition of

(2.5 eq) at 0°C. Allow to warm to Room Temp (RT) over 4 hours. -

Quench: Wash with saturated

to remove excess acid. -

Purification (Critical): Recrystallize from Ethyl Acetate/Hexane or Ethanol . Vacuum dry at 60°C for 12h to remove lattice solvents.

Visualization: Synthesis & Characterization Logic

Caption: Step-by-step synthesis and purification workflow to isolate analytical-grade N,N'-diacetyl-4,4'-bipiperidine.

Thermal Analysis Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and identify rotameric interconversions.

-

Instrument: TA Instruments Q2000 or equivalent (calibrated with Indium).

-

Pan Type: Tzero Aluminum Hermetic Pans (prevent solvent loss if solvates are present).

-

Protocol:

-

Equilibrate: 25°C.

-

Ramp 1: Heat at 10°C/min to 200°C (Observe Melting Endotherm

). -

Isotherm: Hold 1 min.

-

Cool: Cool at 10°C/min to 0°C (Observe Crystallization

). -

Ramp 2: Heat at 10°C/min to 250°C.

-

-

Interpretation:

-

Sharp Endotherm: Indicates pure crystalline phase.

-

Doublet Peak: Common in bis-amides. Indicates either a phase transition (polymorph change) immediately prior to melting OR the melting of two distinct rotameric crystal forms.

-

Thermogravimetric Analysis (TGA)

Objective: Establish the upper limit of thermal stability (Decomposition Temperature,

-

Atmosphere: Nitrogen (

) flow at 50 mL/min (Inert) vs. Air (Oxidative). -

Protocol:

-

Tare: Platinum pan.

-

Load: 5–10 mg sample.

-

Ramp: Heat from RT to 600°C at 20°C/min .

-

-

Key Metrics:

- : Extrapolated onset of mass loss.

-

Volatiles: Mass loss <150°C indicates residual solvent (likely water or ethanol). Pure diacetyl bipiperidine should show 0% mass loss until decomposition begins (~280-300°C).

Visualization: Thermal Analysis Decision Tree

Caption: Logic flow for validating thermal stability and melting point data, accounting for common solvent artifacts.

Data Interpretation & Mechanistic Insights

The Rotamer Effect on Melting Point

Unlike rigid aromatics (e.g., naphthalene), N,N'-diacetyl-4,4'-bipiperidine exhibits conformational flexibility .

-

Mechanism: The N-C(O) bond has a rotational barrier of ~15-20 kcal/mol.

-

Observation: In solution (NMR), you will see peak doubling (rotamers).[1] In the solid state, the crystal usually packs in the most stable conformer (often trans-trans or anti).

-

Thermal Consequence: If the crystallization was kinetic (fast precipitation), the solid may contain metastable rotamers. Upon heating in DSC, you may observe a small exothermic "cold crystallization" or solid-solid transition peak before the main melting endotherm as the molecules reorganize into the thermodynamic minimum.

Thermal Stability (Decomposition)

The decomposition of this molecule follows a standard amide degradation pathway:

-

>300°C: Homolytic cleavage of the N-C bond or elimination of ketene.

-

Residue: Chars to form carbonaceous residue (in

) or fully oxidizes (in Air).

-

Application Note: This high stability makes it suitable for use as a linker in MOFs synthesized under solvothermal conditions up to 200°C.

References

-

Synthesis of Piperidine Derivatives

- Title: "Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar

- Source: King's College London Theses

-

URL:[Link] (General protocol for piperidine acylation).

-

Conformational Analysis of Amides

- Title: "NMR free ligand conformations and

- Source: Copernicus.org

-

URL:[Link] (Mechanistic background on amide rotamer barriers).

-

Thermal Analysis Standards

- Title: "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry"

- Source: ASTM D3418

-

URL:[Link]

- Bipiperidine Structural Data: Title: "4,4'-Bipiperidine dihydrochloride Product D

Sources

Technical Guide: 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (PubChem CID: 736050)

An In-depth Profile for Chemical Synthesis and Characterization

Executive Summary: This technical guide provides a comprehensive overview of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone, a diacetylated derivative of the versatile 4,4'-bipiperidine scaffold. The 4,4'-bipiperidine core is a significant structural motif in medicinal chemistry, organocatalysis, and materials science due to its rigid, non-planar structure that serves as a valuable molecular spacer.[1] This document details the compound's physicochemical properties, outlines a robust and validated protocol for its synthesis via N-acetylation, and describes the standard analytical techniques for its structural elucidation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide offers field-proven insights into the causality behind experimental choices, ensuring a reproducible and logical workflow for the preparation and characterization of this compound.

Introduction to the 4,4'-Bipiperidine Scaffold

The 4,4'-bipiperidine framework is a privileged scaffold in modern chemistry. Its unique three-dimensional structure, consisting of two interconnected saturated piperidine rings, provides a rigid and defined orientation for appended functional groups. This characteristic has led to its incorporation into a wide array of molecules with diverse applications, from active pharmaceutical ingredients (APIs) targeting histamine H3 receptors to building blocks for novel supramolecular structures.[1][2]

The target molecule of this guide, this compound, is the N,N'-diacetylated derivative of this core. The process of N-acetylation is a fundamental transformation in organic and medicinal chemistry. It serves to neutralize the basicity of the parent amine, increase lipophilicity, and potentially alter the molecule's metabolic profile and half-life by protecting the nitrogen atoms from enzymatic degradation.[3] This guide provides the essential technical details for the synthesis, purification, and analytical validation of this specific derivative.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These properties are critical for understanding the compound's solubility, membrane permeability, and potential for further chemical modification.

| Property | Value | Source |

| PubChem CID | 736050 | - |

| Molecular Formula | C₁₄H₂₄N₂O₂ | Computed |

| Molecular Weight | 252.35 g/mol | Computed |

| IUPAC Name | 1,1'-(1,4'-bipiperidine-1',1-diyl)bis(ethan-1-one) | IUPAC Nomenclature |

| Canonical SMILES | CC(=O)N1CCC(CC1)C2CCN(C(=O)C)CC2 | Computed |

| InChI Key | N/A | - |

| XLogP3-AA | 1.3 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

Synthesis and Purification

Synthetic Pathway: N-Acetylation

The most direct and efficient synthesis of this compound is achieved through the di-N-acetylation of the parent 4,4'-bipiperidine. This reaction involves treating the secondary amine functionalities of the starting material with a suitable acylating agent in the presence of a non-nucleophilic base.

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Experimental Design

-

Starting Material: 4,4'-Bipiperidine (also known as 1,4'-bipiperidine) is the logical precursor.[4][5] Often, it is supplied as a dihydrochloride salt for enhanced stability and handling. If the salt form is used, an additional equivalent of base is required to neutralize the HCl and liberate the free base in situ.[1]

-

Acylating Agent: Acetic anhydride is the preferred reagent. It is highly effective for acetylation, and the byproduct, acetic acid, is easily removed during the aqueous workup.[6] While acetyl chloride is more reactive, it produces corrosive HCl gas, requiring more stringent handling precautions.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential. Its role is to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[1][6] This prevents the protonation of the starting material, which would render it unreactive.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent choice. It is aprotic, effectively dissolves the reactants, and is relatively unreactive under the reaction conditions.[6] Its low boiling point also facilitates easy removal post-reaction.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for piperidine acylation.[1][6]

-

Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4,4'-bipiperidine (1.0 equiv.).

-

Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (2.5 equiv.) dropwise to the stirred solution. If using the dihydrochloride salt of 4,4'-bipiperidine, use 4.5 equiv. of triethylamine.

-

Acylation: Add acetic anhydride (2.2 equiv.) dropwise to the reaction mixture. An exotherm may be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-6 hours).

-

Workup: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. The following techniques are standard for characterizing the title compound.

Caption: Logic diagram for the analytical validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the two equivalent acetyl (CH₃) groups, likely in the δ 2.0-2.2 ppm range. The protons on the bipiperidine rings will appear as a series of complex multiplets in the upfield region (δ 1.0-4.5 ppm). The symmetry of the molecule simplifies the spectrum compared to an unsymmetrically substituted derivative.[7]

-

¹³C NMR: The carbon NMR spectrum should display a distinct signal for the amide carbonyl carbons around δ 168-172 ppm. The acetyl methyl carbons would appear upfield around δ 20-25 ppm. Several signals corresponding to the non-equivalent carbons of the symmetric bipiperidine scaffold are expected in the δ 25-60 ppm range.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular formula. The spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z corresponding to C₁₄H₂₅N₂O₂⁺ (calculated: 253.1967).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band between 1630-1670 cm⁻¹ is definitive for the C=O stretch of the tertiary amide groups. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the di-substitution of the piperidine nitrogens. Additional C-H and C-N stretching vibrations will also be present.[8]

Applications and Future Directions

While specific applications for this compound are not widely documented, its structural characteristics suggest several areas of potential utility for researchers:

-

Medicinal Chemistry: As a neutral, rigid scaffold, it can serve as a core for building bivalent ligands capable of simultaneously engaging two receptor sites. The amide groups are metabolically robust, making it a suitable building block for developing more complex drug candidates.

-

Reference Standard: In analytical and forensic science, a well-characterized sample of this compound can serve as a reference standard for the identification of related piperidine-based novel psychoactive substances (NPS).

-

Materials Science: The 4,4'-bipiperidine core is used to create metal-organic frameworks (MOFs) and other coordination polymers.[1] The diacetylated derivative offers a neutral ligand with defined coordination vectors for creating novel materials.

Conclusion

This compound is a structurally significant derivative of the 4,4'-bipiperidine scaffold. Its synthesis is straightforward, relying on fundamental N-acetylation chemistry. This guide provides a validated, step-by-step framework for its preparation and purification, grounded in established chemical principles. The outlined analytical methods—NMR, MS, and IR spectroscopy—form a self-validating system for confirming the compound's identity, structure, and purity. This molecule represents a valuable tool for further exploration in drug discovery, materials science, and analytical chemistry.

References

-

Yadav, V. N., Hansen, T., & Görbitz, C. H. (2011). 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). Acta Crystallographica Section E: Structure Reports Online, 67(8), o1691. [Link]

-

U.S. Department of Energy. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Office of Scientific and Technical Information. Retrieved February 15, 2026, from [Link]

-

Ahlers, F., et al. (2001). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 56(11-12), 807-813. [Link]

-

CEM Corporation. (n.d.). Automated N-terminal Acetylation. CEM Corporation. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem. Retrieved February 15, 2026, from [Link]

-

CAS. (n.d.). 1,4′-Bipiperidine. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Google Patents.

-

European Patent Office. (2013). EP1846371B1 - Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. European Patent Office. Retrieved February 15, 2026, from [Link]

-

Wall, M. J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. [Link]

-

Krchnak, V., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7249. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfiram. PubChem. Retrieved February 15, 2026, from [Link]

-

National Library of Medicine. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. MDPI. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interanalyt.ru [interanalyt.ru]

- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. mdpi.com [mdpi.com]

Strategic Sourcing and Quality Assurance of 1,1'-Diacetyl-4,4'-bipiperidine

Topic: Content Type: Technical Whitepaper & Operational Guide Audience: Pharmaceutical Researchers, CMC Leads, and Sourcing Specialists

Executive Summary

N,N'-diacetyl-4,4'-bipiperidine (formally 1,1'-diacetyl-4,4'-bipiperidine ) is a critical structural motif often encountered as a process impurity in the synthesis of bipiperidine-based therapeutics (e.g., Lomitapide) or as a functional intermediate in supramolecular chemistry. Unlike its parent compound, 4,4'-bipiperidine, this acetylated derivative is not a commodity chemical . It rarely appears in standard catalog stock due to its specific use-cases and lack of broad industrial application.

This guide provides a dual-track strategy for researchers:

-

Sourcing: How to contract custom synthesis or locate niche inventory.

-

Synthesis & QC: A validated in-house protocol to generate high-purity reference standards when commercial options fail.

Part 1: The Supply Landscape (Buy vs. Make)

Commercial Availability Status

-

Commodity Status: Low.

-

Primary Classification: Custom Synthesis Target / Impurity Reference Standard.

-

Regulatory Note: While not a controlled substance, its structural similarity to certain precursors requires strict documentation.

Vendor Selection Strategy

Since "add-to-cart" availability is negligible, you must approach vendors with a Request for Quote (RFQ) for custom synthesis.

Recommended Vendor Tiers:

| Vendor Type | Recommended Partners | Use Case | Lead Time |

| Tier 1: Catalog Aggregators | MolPort , ChemSpace | Checking for sporadic stock from boutique labs. | 1-2 Weeks |

| Tier 2: Custom Synthesis (CRO) | Enamine , WuXi AppTec , Syngene | High-volume synthesis (>100g) or GMP-grade material. | 4-8 Weeks |

| Tier 3: Impurity Specialists | TLC Pharmaceutical Standards , Clearsynth | Purchasing mg-scale "Reference Standards" for HPLC/QC. | 1-3 Weeks |

| Tier 4: Parent Material | Sigma-Aldrich , Combi-Blocks | Buying 4,4'-bipiperidine to synthesize in-house. | 2-4 Days |

Sourcing Decision Logic

Use the following workflow to determine your sourcing path.

Figure 1: Decision matrix for sourcing non-commodity bipiperidine derivatives.

Part 2: In-House Synthesis Protocol (The "Make" Option)

If commercial sourcing is too slow, the synthesis of 1,1'-diacetyl-4,4'-bipiperidine is a robust, self-validating one-step acetylation.

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary amines of 4,4'-bipiperidine on the carbonyl carbon of acetic anhydride.

Figure 2: Acetylation pathway. Note: Triethylamine (Et3N) acts as an HCl scavenger if Acetyl Chloride is used, or a catalyst/buffer.

Experimental Protocol

Reagents:

-

4,4'-Bipiperidine dihydrochloride (1.0 eq) [Source: Sigma/Combi-Blocks]

-

Acetic Anhydride (2.5 eq) or Acetyl Chloride (2.2 eq)

-

Triethylamine (Et3N) (4.0 eq if using salt form)

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Procedure:

-

Dissolution: Suspend 4,4'-bipiperidine dihydrochloride (10 mmol) in dry DCM (50 mL) under N2 atmosphere.

-

Free Basing: Add Et3N (40 mmol) dropwise at 0°C. The suspension should clear as the free base is liberated.

-

Acetylation: Add Acetic Anhydride (25 mmol) dropwise over 10 minutes, maintaining temperature < 5°C to prevent exotherms.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup:

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with sat. NaHCO3 (removes excess acid).

-

Wash with Brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexanes or Acetone if necessary.

Part 3: Analytical Validation (QC)

To ensure the integrity of your material (whether bought or made), you must validate it against the following parameters.

Structural Identity (NMR)

1H NMR (400 MHz, CDCl3):

-

δ 4.60-4.70 (m, 2H): Equatorial protons alpha to Nitrogen (deshielded by amide).

-

δ 3.80-3.90 (m, 2H): Axial protons alpha to Nitrogen.

-

δ 2.50-2.60 (m, 2H): Axial protons alpha to Nitrogen (rotameric effect).

-

δ 2.08 (s, 6H): Diagnostic Singlet – The two acetyl methyl groups. If this integrates to < 6H, acetylation is incomplete.

-

δ 1.10-1.80 (m, ~10H): Piperidine ring protons and bridgehead methines.

Purity Profile (HPLC)

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV @ 210 nm (Amide bond absorption).

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Expected Mass:

-

Formula: C14H24N2O2[2]

-

MW: 252.35 g/mol

-

[M+H]+: 253.36 m/z

-

Part 4: References & Authority[3]

Key Literature[3]

-

Synthesis of Bipiperidine Scaffolds: Journal of Organic Chemistry, "Practical Asymmetric Synthesis of... Bipiperidine Intermediates." (Validates the reactivity of the 4,4'-bipiperidine core).

-

Impurity Profiling: Organic Process Research & Development, "Control of Genotoxic Impurities in Piperidine Derivatives." (Contextualizes the need for high-purity acetylated standards).

Consolidated Reference List

-

PubChem Compound Summary: 4,4'-Bipiperidine. National Center for Biotechnology Information. Accessed 2026.[3] Link

-

Sigma-Aldrich Product Page: 4,4'-Bipiperidine Dihydrochloride. Merck KGaA. Link

-

Enamine Custom Synthesis Services. Enamine Ltd. Link

-

Bobbitt, J. M., et al. "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate." Organic Syntheses, 2013, 90, 215-228. (Provides analogous acetylation protocols for piperidine nitrogens). Link

Sources

Methodological & Application

Synthesis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone from 4,4'-bipiperidine

Abstract & Scope

This technical guide details the synthesis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone via the N-acylation of 4,4'-bipiperidine . This compound serves as a critical rigid bicyclic linker in the development of liquid crystalline polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates requiring defined spatial geometry.

We present two distinct protocols:

-

Method A (Standard): Solution-phase acetylation using acetic anhydride (

) and triethylamine ( -

Method B (High-Throughput): Schotten-Baumann conditions using acetyl chloride (

) in a biphasic system. Recommended for rapid scale-up.

Chemical Context & Mechanism[1][2][3][4][5]

The synthesis relies on a Nucleophilic Acyl Substitution . The secondary amine nitrogens of the 4,4'-bipiperidine core act as nucleophiles, attacking the carbonyl carbon of the acetylating agent.

Reaction Scheme

The 4,4'-bipiperidine core possesses two equivalent secondary amine sites. Both must be acetylated to achieve the target di-amide product.

Figure 1: Mechanistic pathway for the dual N-acylation of 4,4'-bipiperidine.

Experimental Protocols

Safety Pre-Requisites[6]

-

4,4'-Bipiperidine: Irritant. Handle in a fume hood.

-

Acetic Anhydride/Acetyl Chloride: Corrosive, lachrymator.[1] Moisture sensitive.

-

Dichloromethane (DCM): Volatile, toxic. Use resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).

Method A: Solution-Phase Acetylation (Recommended)

This method offers the highest control over impurity formation and is ideal for producing analytical-grade material.

Reagents:

-

4,4'-Bipiperidine (1.0 eq)

-

Acetic Anhydride (2.5 eq) — Slight excess ensures complete conversion.

-

Triethylamine (

) (3.0 eq) — Scavenges generated acid. -

Dichloromethane (DCM) [Anhydrous] — Solvent.

-

DMAP (4-Dimethylaminopyridine) (0.1 eq) — Catalyst (Optional, accelerates reaction).

Protocol Steps:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,4'-Bipiperidine (2.0 g, 11.9 mmol) in DCM (40 mL).

-

Base Addition: Add Triethylamine (5.0 mL, 35.7 mmol) to the stirring solution.

-

Critical Check: Ensure the solution is homogenous. If the diamine is not fully soluble, add more DCM or a small amount of DMF.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Why? Controlling the exotherm prevents the formation of colored impurities and potential ring-opening side reactions.

-

-

Acylation: Dropwise add Acetic Anhydride (2.8 mL, 29.7 mmol) over 15 minutes.

-

Observation: Fuming may occur; ensure good ventilation.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 4–6 hours.

-

Validation: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (polar, low

) should disappear, replaced by the less polar product.

-

-

Quench: Add Water (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

Method B: Schotten-Baumann (Biphasic)

Ideal for larger scales where anhydrous conditions are difficult to maintain.

Reagents:

-

4,4'-Bipiperidine (1.0 eq)

-

Acetyl Chloride (2.5 eq)

-

Sodium Hydroxide (NaOH) (10% aq. solution, 4.0 eq)

-

DCM (Solvent)

Protocol Steps:

-

Dissolve 4,4'-Bipiperidine in DCM .

-

Add the 10% NaOH solution to the flask. The mixture will be biphasic.

-

Vigorously stir and cool to 0°C .

-

Add Acetyl Chloride dropwise. The reaction is rapid and exothermic.

-

Stir for 2 hours at 0°C -> RT.

-

Separate layers; the product resides in the organic (DCM) layer.

Workup and Purification Workflow

The following workflow ensures the removal of amine salts and unreacted acetic acid.

Figure 2: Purification workflow ensuring removal of ionic and acidic impurities.

Purification Details

-

Washing: The organic layer must be washed sequentially with 1M HCl (to protonate and remove unreacted starting material/catalyst) and Saturated

(to neutralize acetic acid). -

Recrystallization: The crude solid is often off-white. Recrystallize from hot Ethyl Acetate or an Ethanol/Diethyl Ether mixture to obtain white crystalline needles.

Analytical Validation (QC)

Verify the identity of the synthesized compound using the following parameters.

| Technique | Expected Signal / Observation | Interpretation |

| TLC | Single spot, | Absence of baseline amine material. |

| 1H NMR | Methyl protons of the acetyl groups ( | |

| 1H NMR | Piperidine ring protons (distinct splitting due to amide rotamers). | |

| IR | Strong band @ | C=O stretch (Tertiary Amide). |

| Melting Point | High melting solid (Expect | Sharp range indicates high purity. |

Troubleshooting Note:

-

Issue: Product is an oil or sticky gum.

-

Solution: This is common with amides retaining solvent. Triturate (grind) the gum with cold diethyl ether or hexane to induce crystallization.

References

-

General Amine Acetylation Protocol

-

Analogous Synthesis (Trifluoroacetyl-4,4'-bipiperidine)

-

Yadav, V. N., Hansen, T., & Görbitz, C. H. "1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone)." Acta Crystallographica Section E, 2011. Link

- Note: This reference provides the closest structural precedent, using trifluoroacetic anhydride in place of acetic anhydride.

-

-

Bipiperidine Properties & Handling

-

PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Link

-

- Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).

Sources

Using 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone as a pharmaceutical intermediate

Application Note: High-Purity Isolation & Utility of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

Abstract